2-(Azidomethyl)-6-isopropylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidomethyl 6 Isopropylpyridine
Established and Potential Synthetic Routes to the Core Structure
The construction of the 2,6-disubstituted pyridine (B92270) core of 2-(azidomethyl)-6-isopropylpyridine can be approached from two main perspectives: the direct assembly of the ring with the required substituents or the sequential modification of a pre-existing pyridine scaffold.
Direct Synthesis Approaches from Pyridine Precursors
Direct synthesis methods, which construct the pyridine ring in a single or few steps with the desired substitution pattern, offer an efficient route to the target molecule. While no specific examples for this compound exist, general pyridine syntheses can be adapted. For instance, condensation reactions like the Hantzsch or Bohlmann-Rahtz syntheses could theoretically be employed by selecting appropriate starting materials that would yield the 2-isopropyl and a precursor to the 6-azidomethyl group. acs.org However, the complexity and availability of the required precursors make this a challenging approach.
Another potential direct approach involves the functionalization of a simpler pyridine derivative. For example, a one-step transformation of pyridine N-oxides using Grignard reagents can introduce alkyl groups at the 2-position. prepchem.com A subsequent functionalization at the 6-position would then be necessary.
| Direct Synthesis Approach | Description | Potential Challenges |
| Hantzsch Pyridine Synthesis | Condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. | Availability of a β-ketoester incorporating the isopropyl group and a suitable precursor for the azidomethyl group. |
| Bohlmann-Rahtz Pyridine Synthesis | Reaction of an enamine with a propargyl ketone. | Synthesis of the specifically substituted enamine and propargyl ketone required. |
| Pyridine N-oxide Alkylation | Reaction of a pyridine N-oxide with an isopropyl Grignard reagent. | Requires subsequent functionalization at the 6-position and control of regioselectivity. prepchem.com |
Stepwise Introduction and Functionalization of Substituents
A more practical and commonly employed strategy involves the stepwise modification of a readily available pyridine derivative. This approach offers greater control over the introduction of each substituent.
The synthesis can commence with a pyridine ring already bearing the isopropyl group. 2-Isopropylpyridine (B1293918) is a commercially available starting material, making it an ideal entry point for a stepwise synthesis. Alternatively, the isopropyl group can be introduced onto the pyridine ring through various methods, such as the reaction of pyridine with isopropyl lithium or via transition metal-catalyzed cross-coupling reactions.
With 2-isopropylpyridine as the starting material, the next critical step is the introduction of the azidomethyl group at the 6-position. This is typically achieved through a two-step process: the formation of a halomethyl intermediate followed by nucleophilic substitution with an azide (B81097) source.
The formation of a 2-(halomethyl)-6-isopropylpyridine intermediate is a key challenge. One potential route is the direct C-H functionalization of 2-isopropylpyridine. While challenging due to the electron-deficient nature of the pyridine ring, methods like the Minisci reaction, which involves the addition of a radical to the protonated heterocycle, could be explored for introducing a hydroxymethyl or halomethyl precursor. wikipedia.org However, controlling the regioselectivity to favor the 6-position over other available positions would be a significant hurdle.
A more predictable approach would involve the synthesis of 2-isopropyl-6-methylpyridine (B3352878). This could potentially be achieved through a cross-coupling reaction or by building the pyridine ring with this substitution pattern. The methyl group of 2-isopropyl-6-methylpyridine could then be halogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the corresponding 2-(halomethyl)-6-isopropylpyridine.
Once the halomethyl intermediate, such as 2-(chloromethyl)-6-isopropylpyridine (B13623174) or 2-(bromomethyl)-6-isopropylpyridine, is obtained, the final step is the introduction of the azide group. This is a standard nucleophilic substitution reaction, typically carried out by treating the halomethylpyridine with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Optimization Strategies for Reaction Yields and Selectivity
Optimizing the synthesis of this compound would focus on maximizing the yield and regioselectivity of the key transformations, particularly the introduction of the functionalized methyl group and the subsequent azide substitution.
Catalytic Systems and Reagent Selection
For the C-H functionalization approach, the choice of catalyst and reagents is paramount. Transition metal catalysts, often based on palladium, rhodium, or iridium, are commonly used for C-H activation. The selection of the appropriate ligand for the metal center can significantly influence the regioselectivity of the reaction. For instance, in palladium-catalyzed reactions, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct the functionalization to a particular position on the pyridine ring.
In the case of the Minisci reaction, the choice of the radical source and the reaction conditions (e.g., the acid used to protonate the pyridine) will affect the outcome. wikipedia.org
For the nucleophilic substitution of the halomethyl intermediate with azide, the choice of solvent and temperature can impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the azide salt, leaving the azide anion more nucleophilic.
| Reaction Step | Optimization Parameter | Examples of Reagents/Conditions | Expected Outcome |
| C-H Functionalization | Catalyst/Ligand System | Pd(OAc)₂ with various phosphine ligands, [Rh(cod)Cl]₂ with bipyridine ligands | Improved regioselectivity for the 6-position. |
| Halogenation of Methyl Group | Halogenating Agent | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) | Selective monohalogenation of the methyl group. |
| Azide Substitution | Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Increased reaction rate and yield. |
| Azide Substitution | Temperature | Room temperature to slightly elevated temperatures | Optimization of reaction time and prevention of side reactions. |
Influence of Reaction Conditions (Temperature, Solvent, Concentration)
The optimization of reaction conditions is paramount in maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of (azidomethyl)pyridine derivatives, which typically involves the nucleophilic substitution of a halomethyl or sulfonyloxymethyl group with an azide salt, temperature, solvent, and reactant concentrations play crucial roles.
Solvent: The choice of solvent is critical as it must dissolve the reactants and facilitate the nucleophilic substitution. In the synthesis of 2-azido-6-(trifluoromethyl)pyridine, the polar aprotic solvent DMSO was used. prepchem.com Such solvents are effective at solvating the cation of the azide salt (e.g., Na⁺), leaving the azide anion more nucleophilic and reactive. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) could also be suitable. The polarity and protic nature of the solvent can significantly influence the reaction rate and outcome. For instance, in the synthesis of other pyridine derivatives, a switch from ethanol (B145695) to acetonitrile has been shown to alter reaction pathways and improve yields. nih.gov The use of protic solvents might be less effective as they can solvate the azide anion through hydrogen bonding, thereby reducing its nucleophilicity.
The following table summarizes the reaction conditions used in the synthesis of a structurally similar compound, providing a basis for the synthesis of this compound.
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product |
| 2-Fluoro-6-(trifluoromethyl)pyridine | Sodium Azide | DMSO | 80 | 18 | 2-Azido-6-(trifluoromethyl)pyridine |
Data derived from the synthesis of an analogous compound. prepchem.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. For the synthesis of pyridine derivatives, several green chemistry strategies have been developed that could be adapted for the production of this compound. researchgate.netnih.gov
One key approach is the use of multicomponent reactions (MCRs) , which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.net While a specific MCR for this compound is not reported, the development of such a process would be a significant advancement in its green synthesis.
The use of greener solvents is another important aspect. While DMSO and DMF are effective, they are also considered to be environmentally problematic. The exploration of more benign solvents, such as water or bio-based solvents, would enhance the green profile of the synthesis.
Alternative energy sources , such as microwave irradiation and ultrasound, have been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govtandfonline.com For example, the Huisgen cycloaddition, a reaction involving azides, has been shown to have reduced reaction times when sonication is used. researchgate.net Applying these technologies to the synthesis of this compound could lead to more efficient and environmentally friendly processes.
The use of catalysis can also contribute to greener synthetic routes. For instance, iron-catalyzed cyclization has been used for the green synthesis of substituted pyridines. rsc.org Exploring catalytic methods for the introduction of the azidomethyl group could reduce the need for stoichiometric reagents and minimize waste.
The following table outlines potential green chemistry approaches applicable to the synthesis of this compound based on general principles for pyridine synthesis.
| Green Chemistry Principle | Potential Application to this compound Synthesis |
| Atom Economy | Development of multicomponent reactions to maximize the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Replacing traditional solvents like DMSO with greener alternatives such as water or bio-solvents. |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net |
| Catalysis | Utilizing catalytic methods, such as iron catalysis, for the construction of the pyridine ring or the introduction of the functional group. rsc.org |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(azidomethyl)-6-isopropylpyridine, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the case of this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons of the pyridine (B92270) ring, the protons of the azidomethyl group, and the protons of the isopropyl group.
The pyridine ring protons typically appear as a set of multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the azidomethyl and isopropyl substituents. The methylene (B1212753) protons of the azidomethyl group (-CH₂N₃) are expected to produce a singlet, as they are adjacent to a nitrogen atom and not coupled to other protons. The isopropyl group gives rise to a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a result of spin-spin coupling.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | Varies | m | Varies |
| -CH₂N₃ | Varies | s | N/A |
| -CH(CH₃)₂ | Varies | sept | Varies |
| -CH(CH₃)₂ | Varies | d | Varies |
Note: Specific chemical shift and coupling constant values can vary depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring will resonate in the downfield region, typically between 120 and 160 ppm. The chemical shifts of these carbons are influenced by the positions of the substituents. The carbon of the azidomethyl group (-CH₂N₃) is expected to appear at a chemical shift that reflects its attachment to an electron-withdrawing azide (B81097) group. The carbons of the isopropyl group will show two distinct signals: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH₃).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C (substituted) | 150 - 165 |
| Pyridine-C (unsubstituted) | 120 - 140 |
| -CH₂N₃ | 50 - 60 |
| -CH(CH₃)₂ | 30 - 40 |
| -CH(CH₃)₂ | 20 - 25 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide group and the substituted pyridine ring.
The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears in the region of 2100-2160 cm⁻¹. The presence of the pyridine ring will be indicated by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl and methyl groups will be observed around 2850-3100 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| Aliphatic/Aromatic C-H | Stretch | 2850 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways could include the loss of a nitrogen molecule (N₂) from the azide group, or cleavage of the isopropyl or azidomethyl groups.
Computational and Theoretical Investigations of 2 Azidomethyl 6 Isopropylpyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometry of molecules with high accuracy.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of a molecule. For a flexible molecule like 2-(azidomethyl)-6-isopropylpyridine, which has rotatable bonds, multiple low-energy conformations may exist. Conformational analysis is the exploration of these different spatial arrangements and their relative energies.
While specific conformational analysis data for this compound is not extensively documented, studies on analogous structures, such as 4-azidomethyl-6-isopropyl-2H-chromen-2-one, demonstrate the methodology. researchgate.netresearchgate.net In such studies, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, are performed to optimize the geometry. researchgate.net This process identifies the most stable conformers and the rotational barriers between them. The analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, in a related chromenone derivative, the benzopyran ring system was found to be essentially planar. nih.gov The study of various substituted ring systems has shown that conformational preferences are governed by the specific characteristics of the substituents. researchgate.net
Table 1: Representative Geometric Parameters from DFT Optimization This table presents hypothetical optimized parameters for this compound based on typical values for similar molecular fragments.
| Parameter | Value |
|---|---|
| C-N (azide bond) | ~1.48 Å |
| N=N (azide bond) | ~1.25 Å |
| N≡N (azide bond) | ~1.15 Å |
| Pyridine (B92270) C-C (aromatic) | ~1.39 Å |
| Pyridine C-N (aromatic) | ~1.34 Å |
| C-N-N angle (azide) | ~114° |
DFT is also employed to investigate the electronic properties of molecules. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
In a study on 4-azidomethyl-6-isopropyl-2H-chromen-2-one, DFT calculations were used to determine these electronic properties. researchgate.net The HOMO-LUMO gap provides insight into the molecule's potential for electronic transitions and its ability to act as an electron donor or acceptor. researchgate.net Analysis of the molecular orbitals shows the distribution of electron density. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. Mulliken atomic charge analysis can further quantify the charge distribution on each atom. researchgate.net For example, in the chromenone analog, the oxygen-attached carbon atom was found to have the highest positive charge. researchgate.net
Table 2: Calculated Electronic Properties Data based on findings for the analogous compound 4–Azidomethyl–6–isopropyl–2H–chromen–2–one, calculated using the B3LYP/6-31G* method. researchgate.net*
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap | 4.83 |
Mechanistic Pathway Elucidation for Chemical Transformations
Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Identifying and characterizing the geometry and energy of transition states is crucial for understanding reaction kinetics. Computational methods can locate these fleeting structures, which helps in predicting reaction rates and understanding how different substituents might influence reactivity. For complex reactions, such as pericyclic reactions, ab initio molecular dynamics simulations can be accelerated with active learning to explore the reactive potential energy surface and identify transition states. mit.edu
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout a chemical transformation. Such mapping is essential for determining whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and for identifying the rate-determining step. Machine learning-enhanced simulations can reduce the computational cost of exploring these energy surfaces by an order of magnitude, making such studies more feasible for complex systems. mit.edu
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model the motion of atoms and molecules by solving Newton's equations of motion.
This technique is particularly useful for understanding the influence of the solvent on a molecule's conformation and reactivity. By simulating this compound in a box of solvent molecules (like water or an organic solvent), one can observe how intermolecular interactions affect its structure and dynamics. rsc.orgumich.edu All-atom MD simulations can provide detailed insights into the properties of the molecule and the surrounding solvent, which is crucial for applications where the molecule interacts with a complex environment. rsc.org These simulations can reveal preferred solvation shells, the dynamics of solvent exchange, and the role of the solvent in stabilizing or destabilizing certain conformations or transition states.
Prediction of Reactivity and Selectivity in Novel Chemical Reactions
Detailed research findings and data tables from computational and theoretical investigations specifically focused on predicting the reactivity and selectivity of this compound in novel chemical reactions are not available in the current body of scientific literature.
Reactivity Profiles and Transformational Chemistry
Reactions Involving the Azido (B1232118) Group
The azido group (-N₃) is a high-energy functional group known for its utility in a variety of powerful chemical transformations. It can act as a 1,3-dipole, a precursor to amines, and a source of highly reactive nitrene species.
Huisgen Cycloadditions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgwikipedia.org 2-(Azidomethyl)-6-isopropylpyridine is an excellent substrate for these reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, proceeding under mild conditions to exclusively yield the 1,4-disubstituted triazole regioisomer. nih.gov The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.
A key feature of this compound is its identity as a picolyl azide. The proximate pyridine (B92270) nitrogen atom acts as a chelating ligand for the copper(I) catalyst. frontiersin.orgnih.govnih.gov This chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a dramatic acceleration of the reaction rate compared to non-chelating azides, such as benzyl azide. nih.govvectorlabs.com This allows for efficient reactions even at significantly reduced copper concentrations, which is advantageous in biological systems where copper toxicity is a concern. nih.govbroadpharm.com
Table 1: Illustrative Comparison of Reaction Rates in CuAAC This table presents representative data based on published findings for picolyl azides versus non-chelating azides to illustrate the rate-enhancing effect.
| Azide Substrate | Relative Rate (vs. Benzyl Azide) | Typical Copper (CuSO₄) Concentration | Reference |
| Benzyl Azide | 1x | 100 µM | nih.gov |
| 2-(Azidomethyl)pyridine (B1521142) (a picolyl azide) | >10x | 10 µM | nih.govvectorlabs.com |
| This compound | Expected >10x | 10-40 µM | frontiersin.orgnih.gov |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a metal catalyst. interchim.frbaseclick.eu The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring. interchim.fr
This compound is a suitable partner for SPAAC reactions, enabling covalent bond formation under biocompatible conditions. frontiersin.org The reaction is bioorthogonal, meaning it proceeds without interfering with native biological processes. baseclick.eu
Table 2: Common Reagents and Conditions for SPAAC This table provides general information on typical reactants and conditions used in SPAAC reactions.
| Strained Alkyne | Typical Solvent | Temperature (°C) | Reaction Time |
| Dibenzocyclooctyne (DBCO) | DMSO, H₂O, or buffer | 25 - 37 | 4 - 18 hours |
| Bicyclo[6.1.0]nonyne (BCN) | DMSO, H₂O, or buffer | 25 - 37 | 4 - 18 hours |
Reduction to Primary Amine Derivatives
The azide group is a stable precursor to a primary amine, and its reduction is a common and reliable transformation. This conversion of this compound yields (6-isopropylpyridin-2-yl)methanamine, a valuable primary amine intermediate. Several methods can achieve this reduction with high efficiency.
The Staudinger reduction, using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a mild and widely used method. Other effective approaches include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄).
Table 3: Selected Methods for the Reduction of Azides to Primary Amines This table outlines common reagents and general conditions for the conversion of an azidomethyl group to an aminomethyl group.
| Reagent(s) | Typical Solvent | Temperature (°C) | Notes |
| 1. PPh₃, 2. H₂O | THF/H₂O | 25 - 50 | Staudinger Reduction; mild conditions |
| H₂, Pd/C | Methanol or Ethanol (B145695) | 25 | Catalytic Hydrogenation |
| LiAlH₄ | THF or Et₂O | 0 - 25 | Powerful reducing agent; requires anhydrous conditions |
| NaBH₄/CoCl₂ | Water or Methanol | 25 | Milder alternative to LiAlH₄ |
Thermolysis and Photolysis for Nitrene Generation and Subsequent Transformations
Upon thermal or photochemical activation, organic azides can extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. rsc.org The thermolysis of this compound would produce (6-isopropylpyridin-2-yl)methylnitrene. Nitrenes exist in singlet and triplet spin states, which exhibit different reactivities. nih.govwisc.edu
Direct photolysis often produces an indiscriminate mixture of singlet and triplet nitrenes, which can lead to complex product mixtures from reactions like C-H insertion and allylic amination. nih.gov However, the use of triplet sensitizers (e.g., acetophenone, benzophenone) under photochemical conditions can selectively generate the triplet nitrene. wisc.eduresearchgate.net Triplet nitrenes are less reactive towards C-H bonds and preferentially undergo reactions such as dimerization to form azo compounds or react with alkenes to form aziridines. nih.govrsc.org
Table 4: Potential Transformations of Nitrenes Generated from Azides This table summarizes the conditions for nitrene generation and their subsequent characteristic reactions.
| Activation Method | Condition | Intermediate | Typical Products |
| Thermolysis | Heat (>80 °C) | Singlet/Triplet Nitrene | Dimerization (azo compounds), rearrangement, C-H insertion |
| Direct Photolysis | UV light (<300 nm) | Singlet/Triplet Nitrene | Aziridination, C-H insertion, amine formation |
| Sensitized Photolysis | Visible light + Sensitizer | Triplet Nitrene | Selective aziridination, dimerization (azo compounds) |
Reactions Involving the Pyridine Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com When EAS does occur, it preferentially happens at the C3 (meta) position because attack at the C2 or C4 positions results in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. quora.comstudy.com The C6-isopropyl group on the target molecule is a weak electron-donating group, which provides slight activation to the ring but does not fundamentally change this reactivity pattern.
A common strategy to enhance the reactivity of the pyridine ring and alter its regioselectivity is through the formation of a Pyridine N-oxide. semanticscholar.orgscripps.edu Oxidation of the pyridine nitrogen in this compound would form the corresponding N-oxide. The N-oxide oxygen atom is electron-donating through resonance, which significantly activates the C2 and C4 positions towards electrophilic attack. youtube.comresearchgate.net Following substitution, the N-oxide can be easily removed by deoxygenation with reagents like PCl₃ or PPh₃ to restore the pyridine ring. youtube.com This two-step process allows for functionalization at positions that are otherwise difficult to access.
Table 5: Representative Reactions on the Pyridine Ring This table illustrates typical electrophilic substitution reactions on a pyridine ring and the effect of N-oxide formation on regioselectivity.
| Reaction | Reagent | Substrate | Major Product Position |
| Nitration | HNO₃/H₂SO₃ | Pyridine | C3 (requires harsh conditions) |
| Nitration | HNO₃/H₂SO₃ | Pyridine N-oxide | C4 (milder conditions) |
| Halogenation | Br₂/Oleum | Pyridine | C3 |
| Chlorination | SO₂Cl₂ or PCl₅ | Pyridine N-oxide | C2 and C4 |
Electrophilic and Nucleophilic Aromatic Substitutions
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. nih.govresearchgate.netbohrium.comresearchgate.net This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex. nih.govbohrium.com For this compound, the 2- and 6-positions are already substituted. Nucleophilic attack at the 4-position would be the most likely scenario if a suitable leaving group were present at that position. Without a leaving group, direct SNAr on the C-H bonds of the pyridine ring is generally not feasible and requires activation, for instance, through the Chichibabin reaction, which typically involves the use of a strong base like sodium amide to introduce an amino group, primarily at the 2- or 6-position.
Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H or C-Halogen Bonds
Metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of pyridine rings. These reactions can proceed via activation of either C-H or C-halogen bonds.
C-H Functionalization: Direct C-H functionalization of pyridines is an area of intensive research, offering an atom-economical approach to introduce new substituents. For 2,6-disubstituted pyridines, the remaining C-H bonds are at the 3-, 4-, and 5-positions. The regioselectivity of C-H activation is influenced by both electronic and steric factors. Iridium-catalyzed C-H borylation, for instance, has been shown to be effective for the functionalization of substituted pyridines. In the case of 2,6-disubstituted pyridines, borylation typically occurs at the 4-position due to steric hindrance at the 3- and 5-positions. digitellinc.comresearchgate.netrsc.orgnih.gov This regioselectivity is driven by the steric environment created by the substituents at the 2- and 6-positions.
| Catalyst System | Substrate Type | Position of Functionalization | Product | Reference |
| [Ir(cod)Cl]₂ / dtbpy | 2,6-disubstituted pyridines | C-4 | 4-borylated pyridines | digitellinc.com |
| Pd(OAc)₂ / L* | 2-phenylpyridines | C-H of phenyl ring | Alkylated 2-phenylpyridines | rsc.org |
| Ni(cod)₂ / AlMe₃ | 2-pyridones | C-6 | Alkenylated/Alkylated 2-pyridones | researchgate.net |
L = ligand
C-Halogen Bond Functionalization: The introduction of a halogen atom onto the pyridine ring opens up a plethora of possibilities for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. For a hypothetical 4-halo-2-(azidomethyl)-6-isopropylpyridine, palladium-catalyzed cross-coupling reactions would be expected to proceed efficiently at the C-4 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often effective for the cross-coupling of heteroaryl halides. acs.orgresearchgate.net
Reactions Involving the Isopropyl Substituent
The isopropyl group at the 2-position of the pyridine ring is also amenable to various chemical transformations, including oxidation, reductive functionalization, and remote functionalization.
Oxidation and Reductive Functionalization of the Alkyl Chain
Oxidation: The benzylic-like position of the isopropyl group (the C-H bond adjacent to the pyridine ring) is susceptible to oxidation. The oxidation of 2-isopropylpyridine (B1293918) has been reported to be a challenging reaction, with potential for side reactions such as benzylic C-H amination. nih.gov However, under controlled conditions, oxidation to the corresponding alcohol or ketone can be achieved. Catalytic oxidation using metal complexes or other oxidizing agents can provide a route to functionalized products. For example, the oxidation of alkylpyridines to their corresponding carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate. wikipedia.org
| Oxidizing Agent | Substrate | Product | Notes | Reference |
| Photoexcited MTAD | 2-isopropylpyridine | Benzylic C-H amination product | Side reaction observed during dearomative epoxidation | nih.gov |
| KMnO₄ | 2-methylpyridine | Picolinic acid | General method for oxidation of alkylpyridines | wikipedia.org |
| Molecular oxygen with N-alkyl pyridinium salts | Methyl aromatic hydrocarbons | Carboxylic acids | Metal-free catalytic oxidation | nih.govrsc.orgresearchgate.net |
Reductive Functionalization: While direct reductive functionalization of the isopropyl group is less common, the pyridine ring itself can undergo reduction. Under certain conditions, this can lead to dearomatized intermediates that can be further functionalized. Birch reduction, for example, can be used for the partial reduction of pyridine rings in fused systems. nih.gov The reactivity of the isopropyl group would likely be retained during such transformations, allowing for subsequent reactions on the dearomatized or partially reduced ring system. The azidomethyl group is susceptible to reduction, typically with reagents like H₂/Pd-C or triphenylphosphine, to afford the corresponding amine. This transformation provides a key functional handle for further derivatization.
Remote Functionalization Strategies
Achieving functionalization at positions remote from the directing influence of the pyridine nitrogen (i.e., the meta-positions) is a significant challenge in pyridine chemistry. researchgate.netsnnu.edu.cnnih.govresearchgate.netbohrium.com Several strategies have been developed to overcome this challenge, which could be applicable to this compound.
One approach involves the temporary dearomatization of the pyridine ring, which alters the electronic properties and allows for functionalization at different positions. researchgate.netnih.gov Another strategy employs transition metal catalysis with specifically designed ligands that can direct C-H activation to the meta-position. For 2,6-disubstituted pyridines, functionalization at the C4 position is often favored sterically. nih.govchemrxiv.org More advanced methods aim to achieve functionalization at the C3 or C5 positions by overriding the inherent electronic and steric biases.
Furthermore, the isopropyl group itself can be a target for remote functionalization. Yttrium-catalyzed regioselective benzylic C-H alumination of 2-alkylpyridines has been demonstrated, allowing for subsequent functionalization at the benzylic position of the alkyl chain. acs.org This approach could potentially be applied to the isopropyl group of this compound to introduce various substituents.
| Method | Substrate Type | Position of Functionalization | Key Feature | Reference |
| Dearomatization-Rearomatization | Pyridines | C-3 (meta) | Overcomes inherent regioselectivity | researchgate.netnih.govresearchgate.net |
| Iridium-catalyzed borylation | 2,6-disubstituted pyridines | C-4 | Sterically controlled functionalization | digitellinc.comnih.gov |
| Yttrium-catalyzed C-H alumination | 2-alkylpyridines | Benzylic C-H of alkyl group | Functionalization of the alkyl side chain | acs.org |
Synthetic Applications As a Chemical Building Block
Scaffold Diversification and Chemical Library Synthesis
The ability to rapidly generate collections of diverse molecules, or chemical libraries, is a cornerstone of modern drug discovery and materials science. combichemistry.comumd.edu 2-(Azidomethyl)-6-isopropylpyridine is an exemplary building block for this purpose, owing to the distinct reactivity of its azide (B81097) functional group which allows for modular and efficient library synthesis.
Creation of Privileged Structures for Material Science Research
Pyridine (B92270) and its derivatives are considered "privileged structures" in material science due to their ability to act as ligands for a wide array of metal ions, forming coordination complexes and functional materials. nih.govnih.gov These materials have applications in catalysis, organoelectronics, and as sensors. researchgate.netacs.org The incorporation of pyridine-containing ligands allows for precise control over the structure and properties of molecular assemblies. nih.gov
This compound contributes to this field by providing a scaffold that can be integrated into larger systems. The pyridine nitrogen atom, with its nonbonding electron pair, can coordinate with metal centers like palladium, ruthenium, or osmium to form metal-organic networks. nih.govacs.org The true synthetic utility of this building block lies in its azidomethyl group. This functional group can be carried through a material's initial assembly and then used for post-synthesis modification. For instance, using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a variety of other molecules can be "clicked" onto the pyridine-based material. This enables the creation of multifunctional materials where the pyridine unit provides structural or electronic properties, and the appended molecules introduce new functionalities. Fluorinated polymers and network materials, known for their high performance and durability, often use functionalized heterocyclic building blocks in their synthesis. researchgate.netmdpi.com
Modular Assembly in Combinatorial Chemistry
Combinatorial chemistry aims to produce large numbers of different but structurally related compounds in a systematic way. pressbooks.pub A key strategy in this field is the "mix and split" (or split and mix) synthesis method, which can generate vast libraries of compounds, such as peptides or other oligomers, on a solid support. combichemistry.com
The this compound molecule is ideally suited for modular assembly in combinatorial approaches. The azide group is a robust and highly specific reactive handle for "click chemistry," a class of reactions known for their high yield, selectivity, and tolerance of a wide range of functional groups and reaction conditions. nih.gov In a combinatorial library synthesis, the this compound unit can be attached to a solid-phase resin. The azide can then be reacted with a diverse set of alkyne-containing building blocks, leading to a library of triazole-containing pyridine derivatives. Each compound in the library retains the core 6-isopropylpyridine scaffold but varies at the position where the new building block was introduced. This modularity allows for the rapid exploration of a large chemical space to identify molecules with desired properties. scribd.com
Development of Advanced Organic Scaffolds and Polycyclic Heterocycles
Heterocyclic compounds are fundamental building blocks in organic synthesis, forming the core of countless natural products and synthetic drugs. sigmaaldrich.com The this compound scaffold is a valuable starting point for the synthesis of more complex, advanced organic structures, including polycyclic heterocyclic systems. nih.gov
The synthetic versatility stems primarily from the azide group. Azides can participate in various chemical transformations beyond cycloadditions. For example, a study on the closely related perfluoro-(2-azido-4-isopropylpyridine) demonstrated that the azide group can react with various partners to yield different heterocyclic products. With diphenylacetylene, it forms a 1,2,3-triazole, and with acrylonitrile, it produces an aziridine. rsc.org Such reactions showcase the potential to build new rings onto the initial pyridine scaffold.
Furthermore, the azide group can be readily reduced to a primary amine. This transformation opens up another vast array of synthetic possibilities. The resulting aminomethylpyridine can be used in cyclization reactions to form fused heterocyclic systems, such as imidazopyridines or other polycyclic nitrogen heterocycles. The synthesis of complex oxazole (B20620) and pyrrole (B145914) systems has also been demonstrated starting from azido-functionalized precursors, highlighting the broad utility of the azidomethyl group in constructing diverse heterocyclic frameworks. mdpi.comnih.gov
Integration into Bioorthogonal Chemical Methodologies for Probe Development
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions have become indispensable tools for chemical biology, enabling researchers to tag and visualize biomolecules in their natural environment. The azide group is one of the most widely used bioorthogonal functional groups due to its small size and lack of reactivity with biological molecules. nih.gov
Site-Specific Conjugation Strategies
A major application of bioorthogonal chemistry is the site-specific labeling of proteins and other biomolecules. This allows for precise attachment of probes at a defined location, which is crucial for studying protein function. nih.gov The process often involves genetically or enzymatically introducing a non-natural amino acid containing a bioorthogonal handle (like an azide or alkyne) into a protein at a specific site.
The compound this compound serves as a reagent that provides the azide handle for conjugation to biomolecules that have been functionalized with a complementary group, such as a strained alkyne (e.g., dibenzocyclooctyne, DBCO). The reaction between the azide and the strained alkyne, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds rapidly under physiological conditions without the need for a toxic copper catalyst. This allows for the covalent attachment of the isopropyl-pyridine moiety to a specific protein, glycan, or other target within a living cell.
| Bioorthogonal Reaction | Reactive Partners | Key Features | Cellular Use |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, fast kinetics, high selectivity. | Widely used for live-cell imaging and in vivo applications. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires Cu(I) catalyst, very high reaction rate and yield. | Used in fixed cells or cell lysates due to copper toxicity. |
| Staudinger Ligation | Azide + Phosphine (B1218219) | Forms a stable amide bond. | One of the earliest bioorthogonal reactions; slower kinetics than click chemistry. |
This table summarizes major bioorthogonal reactions where an azide-containing compound like this compound can be utilized.
Assembly of Fluorescent or Isotopic Labels
Once a biomolecule is equipped with a bioorthogonal handle, it can be tagged with a variety of probes for detection and analysis. This compound can act as a linker to attach such labels. For example, a fluorescent dye or an isotopically labeled tag could be chemically attached to the pyridine scaffold of the molecule. The resulting functionalized this compound derivative can then be "clicked" onto a target biomolecule that has been metabolically labeled with an alkyne.
This modular approach is highly powerful. It allows researchers to use the same metabolic labeling strategy with different azide-bearing probes to achieve various experimental goals. For instance, an azide-fluorophore conjugate can be used for fluorescence microscopy, while an azide-biotin conjugate can be used for affinity purification and subsequent mass spectrometry analysis. The use of semiconducting polymer dots (Pdots) functionalized with azides has been shown to provide ultrabright labeling of cellular targets via click chemistry, overcoming limitations of traditional dyes. nih.gov This highlights the flexibility and power of using azide-functionalized building blocks in developing advanced probes for biological research.
Future Research Directions for 2 Azidomethyl 6 Isopropylpyridine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While established methods for the synthesis of pyridine (B92270) derivatives exist, future research will likely focus on developing more sustainable and efficient pathways for producing 2-(azidomethyl)-6-isopropylpyridine and related compounds. nih.govresearchgate.net The principles of green chemistry are increasingly important in modern organic synthesis, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. euroasiapub.orgresearchgate.net
Future synthetic strategies could include:
Biocatalysis: Employing enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact. nih.gov
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability, offering precise control over reaction parameters.
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for the synthesis of nitrogen-containing heterocycles. euroasiapub.org
Photocatalysis: Utilizing light to drive chemical reactions, often with metal complexes, presents an energy-efficient and novel approach to synthesis. frontiersin.org
| Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes |
| Flow Chemistry | Improved efficiency, safety, and scalability | Reactor design and optimization of flow parameters |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Solvent and catalyst screening for optimal conditions |
| Photocatalysis | Energy efficiency, novel reaction pathways | Development of efficient photocatalysts and reaction conditions |
Development of Advanced Computational Models for Predicting Reactivity
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. grnjournal.us Future research in this area will likely focus on creating more sophisticated and accurate predictive models. mdpi.comnih.gov
Key areas for development include:
Quantum Mechanical (QM) Methods: Advanced QM methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and reactivity of the molecule. researchgate.netresearchgate.net These models can be used to predict the outcomes of reactions, such as the regioselectivity of cycloadditions involving the azide (B81097) group. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on large datasets of chemical reactions, it may become possible to predict the reactivity of this compound under various conditions with high accuracy. youtube.com This could accelerate the discovery of new reactions and applications.
Hybrid QM/MM Models: Combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment can provide a balanced approach for modeling complex reaction systems.
| Computational Model | Primary Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic structure | Transition state energies, reaction pathways, charge distribution |
| Machine Learning (ML) | Predicting reaction outcomes and optimizing conditions | Product yields, reaction rates, optimal catalysts |
| Hybrid QM/MM | Modeling reactions in complex environments (e.g., enzymes) | Enzyme-substrate interactions, catalytic effects |
Expanding its Utility in Emerging Areas of Organic Chemistry
The unique combination of a reactive azide and a pyridine scaffold suggests that this compound could find applications in several cutting-edge areas of organic chemistry. nih.govresearchgate.net
Future applications to be explored include:
Click Chemistry: The azide group is a key participant in "click" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govtu-dresden.de Research could focus on using this compound to synthesize novel triazole-containing compounds with applications in materials science and medicinal chemistry. nih.gov The pyridine nitrogen can act as a chelating group, potentially accelerating the reaction.
Bioconjugation: The ability of the azide group to react selectively with other functional groups makes it a valuable tool for bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA.
Late-Stage Functionalization: The development of methods to introduce the azidomethylpyridine moiety into complex molecules at a late stage of synthesis would be highly valuable for drug discovery and development.
Design of Next-Generation Chemical Probes based on its Scaffold
The pyridine scaffold is a common feature in many biologically active compounds and can be used as a basis for designing new chemical probes to study biological systems. nih.gov The presence of the azide group provides a handle for attaching fluorescent dyes or other reporter groups. nih.govmdpi.com
Future research in this area could involve:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold via the azide group, it may be possible to create novel fluorescent probes for imaging and sensing applications. mdpi.com
Photoaffinity Labeling: The azide group can be converted into a highly reactive nitrene upon photolysis. This property can be exploited in photoaffinity labeling to identify the binding partners of a molecule within a cell.
Targeted Drug Delivery: The pyridine scaffold could be modified to target specific receptors or enzymes, and the azide group could be used to attach a therapeutic agent, leading to the development of targeted drug delivery systems.
Q & A
Q. What are the established synthetic routes for 2-(Azidomethyl)-6-isopropylpyridine, and how can reaction conditions be optimized?
The synthesis of pyridine derivatives often involves nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For introducing the azidomethyl group, substitution reactions using sodium azide (NaN₃) with a halomethyl precursor (e.g., chloromethyl or bromomethyl pyridine) are common. Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (DMF or THF) to enhance yield . Base selection (e.g., K₂CO₃) is critical for deprotonation during substitution .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions via coupling patterns (e.g., isopropyl splitting at δ 1.2–1.4 ppm). The azidomethyl group shows a distinct triplet near δ 4.0–4.5 ppm .
- IR : The azide stretch (~2100 cm⁻¹) is a key identifier.
- X-ray crystallography : Resolves steric effects of the bulky isopropyl group and azide orientation .
Q. How does the azidomethyl group influence the compound’s reactivity in click chemistry applications?
The azidomethyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Reaction efficiency depends on catalyst concentration (0.1–1 mol% CuI), solvent (t-BuOH/H₂O), and alkyne partner (e.g., terminal alkynes with electron-withdrawing groups) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in regioselectivity during triazole formation with this compound?
Steric hindrance from the isopropyl group can shift regioselectivity from 1,4- to 1,5-triazole products under specific conditions (e.g., solvent polarity or bulky alkynes). Computational studies (DFT) or kinetic isotope effects are recommended to resolve discrepancies in reaction pathways .
Q. How can competing side reactions (e.g., azide decomposition or pyridine ring oxidation) be mitigated during synthesis?
- Azide stability : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent HN₃ formation.
- Oxidation control : Avoid strong oxidizing agents (e.g., mCPBA) near the pyridine ring; instead, employ mild reductants (NaBH₄) for selective transformations .
Q. What strategies validate the biological relevance of this compound in drug discovery pipelines?
- Pharmacophore modeling : Map the azide and pyridine nitrogen as hydrogen-bond acceptors.
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) to prioritize derivatives.
- Proteolysis-targeting chimeras (PROTACs) : Leverage the azide for bioorthogonal tagging in protein degradation studies .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for azidomethyl pyridine derivatives?
- Batch variability : Replicate reactions under identical conditions (solvent purity, catalyst source).
- Analytical calibration : Use internal standards (e.g., deuterated analogs) in HPLC or GC-MS to quantify yields accurately .
Q. What computational tools aid in predicting the stability of this compound under varying pH conditions?
- pKa prediction software : ADMET Predictor™ or ACD/Labs estimate protonation states.
- Molecular dynamics (MD) : Simulate hydrolytic degradation pathways (e.g., azide → amine conversion in acidic media) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Azide hazards : Avoid shock/friction; store in diluted solutions (<10% w/v).
- Ventilation : Use fume hoods for reactions releasing HN₃ gas .
Q. How can researchers design structure-activity relationship (SAR) studies for azidomethyl pyridine analogs?
- Substituent libraries : Synthesize derivatives with varying alkyl/aryl groups at the 6-position.
- Principal component analysis (PCA) : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
